methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a benzothiazole ring, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and esters, with catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the benzothiazole or thiazole rings.
Scientific Research Applications
Methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is investigated for its use in materials science, such as in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[1-(2-methoxy-2-oxoethyl)cyclopropyl]propanoate
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
Uniqueness
Methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O6S2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O6S2/c1-10(2)15-14(17(24)27-3)20-18(28-15)19-13(22)8-9-21-16(23)11-6-4-5-7-12(11)29(21,25)26/h4-7,10H,8-9H2,1-3H3,(H,19,20,22) |
InChI Key |
AEKCSSAOLTYNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OC |
Origin of Product |
United States |
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